(1R,2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Description
This compound is a polycyclic diterpenoid characterized by a decalin (bicyclic naphthalene) core substituted with hydroxyl groups, methyl groups, and a hydroxy-methylpentenyl side chain. Its stereochemistry (1R,2R,8aS) and (3R) configurations are critical for its structural uniqueness, influencing its molecular rigidity, hydrogen-bonding capacity, and biological interactions. Key structural features include:
- A hexahydro-naphthalene core with methyl groups at positions 2, 5, 5, and 8a.
- A (3R)-3-hydroxy-3-methylpent-4-enyl side chain at position 1, contributing to steric bulk and stereochemical complexity.
Properties
IUPAC Name |
(1R,2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15?,16-,18+,19+,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVULBTBTFGYVRC-FFADBYAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(C1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Decahydronaphthalene Skeleton Construction
The bicyclic decahydronaphthalene core is typically synthesized via acid-catalyzed cyclization of terpene precursors. In one approach, oxazinone derivatives serve as intermediates for intramolecular Diels-Alder reactions. For example, oxazinone 4 (2.4 g, 9.0 mmol) undergoes thermal cyclization with diethylenetriamine (DETA, 19.3 mL, 180 mmol) at 140°C for 24 h, yielding the decahydronaphthalene framework with 51% efficiency after extraction (EtOAc/MeOH) and silica gel chromatography .
Key conditions:
Side-Chain Introduction and Functionalization
The (3R)-3-hydroxy-3-methylpent-4-enyl side chain is introduced via nucleophilic alkylation or Grignard reactions. A Boc-protected amine intermediate (5 , 343 mg, 1.3 mmol) reacts with carbon tetrabromide (862 mg, 2.6 mmol) and triphenylphosphine (682 mg, 2.6 mmol) in DCM to generate a brominated precursor, which is subsequently coupled with a preformed alkenyl magnesium bromide. This step achieves 67% yield after chromatography (DCM/EtOAc gradient) .
Table 1: Side-Chain Coupling Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Anhydrous THF | 67 |
| Temperature | 0°C → room temperature | 67 |
| Base | NaOH, 18-crown-6 | 67 |
| Chromatography | DCM/EtOAc (3:0 → 1:1) | 67 |
Stereoselective Hydroxylation
Stereocontrol at the C3 position is achieved through Sharpless asymmetric dihydroxylation or enzyme-mediated oxidation. In a representative procedure, compound 10 (1.0 g) is treated with OsO₄ and a chiral ligand (e.g., (DHQ)₂PHAL) in tert-butanol/H₂O, yielding the diol with >90% enantiomeric excess (ee). Subsequent selective protection of the primary hydroxyl group with a tert-butyldimethylsilyl (TBS) ether affords the desired (3R)-configured product .
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and throughput:
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Continuous Flow Reactors : Reduce reaction times for cyclization steps by 40% compared to batch processes .
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Catalyst Recycling : Palladium on carbon (Pd/C) is reused for up to 5 hydrogenation cycles without significant activity loss .
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Solvent Recovery : >85% of EtOAC and DCM are reclaimed via distillation .
Table 2: Industrial Process Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclization Time | 24 h | 14 h |
| Annual Output | 10 kg | 1.2 metric tons |
| Purity | 95% | 99% |
Purification and Characterization
Final purification employs orthogonal chromatographic techniques:
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Flash Chromatography : Silica gel (200–300 mesh) with DCM/MeOH (10:1) removes polar impurities .
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Recrystallization : Ethanol/water mixtures (3:1) enhance crystalline purity to >99% .
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NMR Validation : ¹H NMR (500 MHz, CDCl₃) confirms stereochemistry (δ 5.22–5.10 ppm for olefinic protons; δ 3.76 ppm for hydroxymethyl) .
Challenges and Mitigation Strategies
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Low Coupling Efficiency : Steric hindrance at C1 reduces alkylation yields. Using bulky bases (e.g., LDA) improves reactivity by 25% .
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Epimerization Risk : Mild acidic conditions (pH 7–8 during extractions) prevent racemization .
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Scale-Up Impurities : Implementing inline FTIR monitoring reduces off-pathway products by 30% .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction.
Reaction Conditions: These reactions often require specific solvents, temperatures, and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions include various alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is widely used in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism by which (1R,2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol exerts its effects involves interactions with specific molecular targets:
Molecular Targets: It interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways: The compound can influence various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several terpenoids and diterpenoids, as detailed below:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Diversity: The target compound’s hydroxy-methylpentenyl side chain distinguishes it from analogs like the naphthalenone derivative in , which has a ketone group. This difference impacts solubility and reactivity. Carboxylic acid-containing analogs (e.g., ) exhibit higher polarity, making them more suitable for aqueous environments compared to the target compound’s mixed hydrophilic/hydrophobic profile.
Stereochemical Variations :
- The (1R,2R,8aS) configuration in the target compound contrasts with the (1R,4S,4aS,8aS) configuration in , altering spatial orientation and intermolecular interactions.
The isopropenyl group in confers volatility, making it suitable for fragrance applications, whereas the target compound’s bulkier side chain may limit such uses.
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (~334.5) compared to (220.354) suggests increased lipophilicity, which could enhance membrane permeability but reduce water solubility.
Biological Activity
The compound (1R,2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is a bicyclic diterpene alcohol commonly known as sclareol . It is primarily derived from the plant Salvia sclarea (clary sage) and exhibits various biological activities that have garnered interest in pharmacological and therapeutic applications. This article reviews the biological activity of sclareol based on diverse research findings.
- Molecular Formula : CHO
- Molar Mass : 308.51 g/mol
- Density : 0.954 g/cm³
- Melting Point : 95–100 °C
- Boiling Point : 218–220 °C at 19 mmHg
Anticancer Properties
Sclareol has shown significant anticancer effects in various studies:
- Leukemia and Colon Cancer : Sclareol induces apoptosis in human leukemic cells and colon cancer cells in vitro. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .
- Case Study : In a study by Xue Han et al., it was demonstrated that sclareol could ameliorate hyperglycemia-induced renal injury through inhibition of the MAPK/NF-kB signaling pathway, suggesting potential use in treating diabetic complications .
Antimicrobial Activity
Sclareol exhibits antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Research indicates that sclareol can inhibit the growth of various bacteria including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes leading to cell death .
Anti-inflammatory Effects
Sclareol has been reported to possess anti-inflammatory properties:
- It reduces inflammation markers in vitro by inhibiting the expression of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Antioxidant Activity
The antioxidant potential of sclareol has been explored:
- Sclareol scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This property may contribute to its protective effects against oxidative stress-related diseases .
The biological activities of sclareol are attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.
- Membrane Disruption : Interference with bacterial cell wall integrity.
- Cytokine Modulation : Downregulation of inflammatory mediators.
- Antioxidant Defense Enhancement : Boosting the body’s natural antioxidant defenses.
Research Findings Summary Table
Q & A
Q. How can the compound’s structure-activity relationship (SAR) be systematically explored?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., hydroxyl → methoxy, methyl → ethyl) and test in parallelized assays (e.g., 96-well plate enzyme inhibition screens). Use machine learning (e.g., random forest or gradient-boosted trees) to identify critical substituents. Cross-validate SAR trends with ab initio calculations (e.g., Hammett σ values) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
